![molecular formula C10H8FLiN2O2 B2880014 1-乙基-5-氟-1H-苯并[d]咪唑-2-羧酸锂 CAS No. 2197057-18-2](/img/structure/B2880014.png)

1-乙基-5-氟-1H-苯并[d]咪唑-2-羧酸锂

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

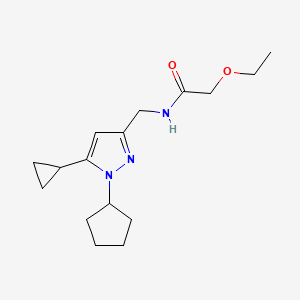

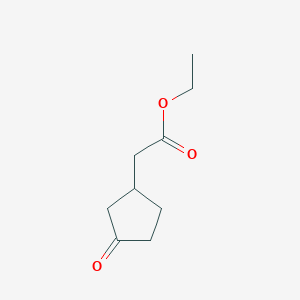

“Lithium 1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate” is a chemical compound with the molecular formula C10H8FLiN2O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

Imidazole derivatives have been synthesized in various ways. For instance, Nandha et al. synthesized a similar compound, 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole, and evaluated it for anti-tubercular activity . The synthesis of substituted imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis

The molecular structure of “Lithium 1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate” is based on the imidazole ring, which is a key component of functional molecules used in a variety of everyday applications . The structure of similar 1H-benzo[d]imidazole derivatives has been determined, with an identical system of hydrogen bonds observed .科学研究应用

Antibacterial Applications

Lithium 1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate derivatives have been studied for their antibacterial properties. The imidazole ring is a crucial component in many drugs with antibacterial efficacy. The fluorine atom’s presence on the imidazole ring can enhance the compound’s ability to penetrate bacterial cell walls, thereby increasing its antibacterial activity .

Antimycobacterial Activity

This compound has also been evaluated for its effectiveness against Mycobacterium tuberculosis. The synthesis of related imidazole derivatives and their subsequent testing for antimycobacterial activity highlight the potential of such compounds in treating tuberculosis, a significant global health concern .

Anti-inflammatory Properties

Imidazole derivatives, including Lithium 1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate, are known to exhibit anti-inflammatory properties. This makes them valuable in the development of new anti-inflammatory medications, potentially aiding in the treatment of chronic inflammatory diseases .

Antitumor and Anticancer Research

The structural motif of imidazole is common in compounds with antitumor properties. Research into Lithium 1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate could lead to the development of novel anticancer drugs, especially considering the compound’s potential to interact with various biological targets involved in cancer progression .

Antidiabetic Potential

Imidazole derivatives have shown promise in antidiabetic drug research. The modification of the imidazole core structure, such as the addition of a fluorine atom, can influence the compound’s interaction with biological targets related to diabetes, offering a pathway for new antidiabetic therapies .

Antiviral Applications

The imidazole ring is a component of several antiviral drugs. The unique structure of Lithium 1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate may contribute to the discovery of new antiviral agents, particularly those that require specific interactions with viral proteins or nucleic acids .

未来方向

The future directions for “Lithium 1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given the broad range of activities shown by imidazole derivatives, there is potential for the development of new drugs .

属性

IUPAC Name |

lithium;1-ethyl-5-fluorobenzimidazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O2.Li/c1-2-13-8-4-3-6(11)5-7(8)12-9(13)10(14)15;/h3-5H,2H2,1H3,(H,14,15);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOVWSQQCIZOPBH-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCN1C2=C(C=C(C=C2)F)N=C1C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FLiN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium 1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-3(2H)-pyridazinone](/img/structure/B2879932.png)

![1-({1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2879934.png)

![4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2879937.png)

![benzyl 2-{8-hexyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate](/img/structure/B2879945.png)

![N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2879947.png)